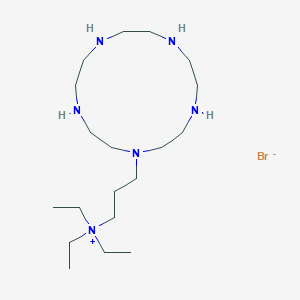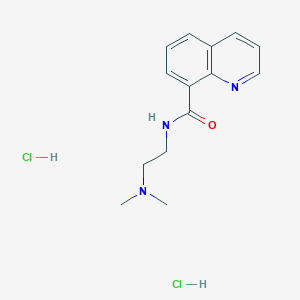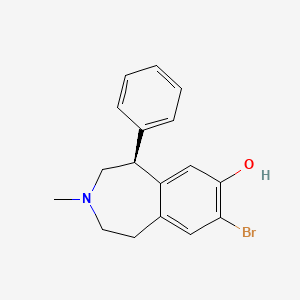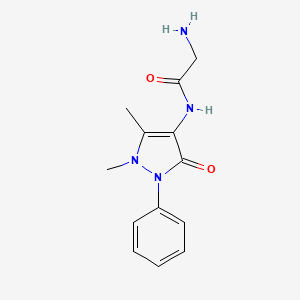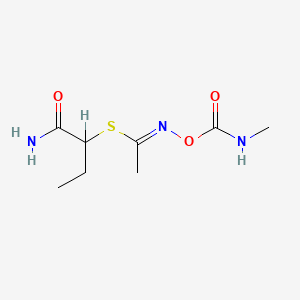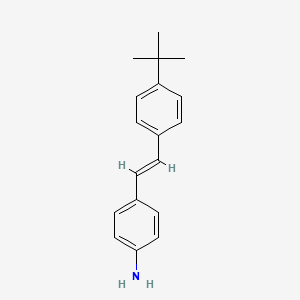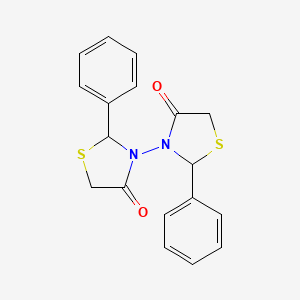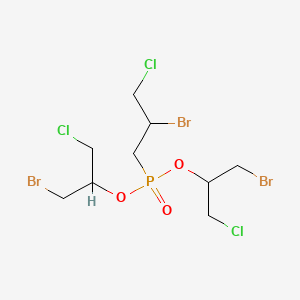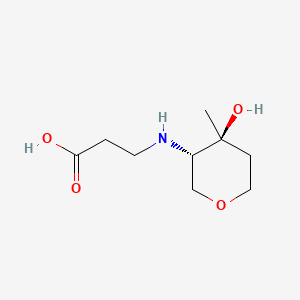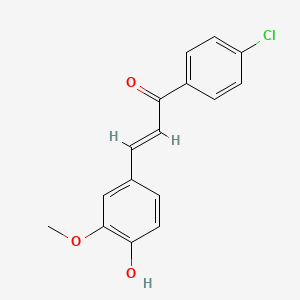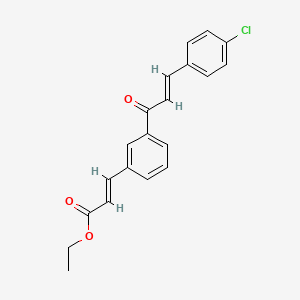
Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their distinctive odors. This compound features a chlorophenyl group, which is a common structural motif in many pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzaldehyde, acetophenone, and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under reflux conditions with an acid catalyst.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols or alkanes, depending on the reagents used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl cinnamate: Similar ester structure but lacks the chlorophenyl group.
Ethyl 4-chlorocinnamate: Similar structure with a chlorophenyl group but different positioning.
Ethyl 3-phenyl-2-propenoate: Similar ester structure but lacks the chlorophenyl group.
Uniqueness
Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate is unique due to the presence of both the chlorophenyl group and the conjugated double bonds, which can impart specific chemical and biological properties.
Properties
CAS No. |
82885-71-0 |
|---|---|
Molecular Formula |
C20H17ClO3 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
ethyl (E)-3-[3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C20H17ClO3/c1-2-24-20(23)13-9-16-4-3-5-17(14-16)19(22)12-8-15-6-10-18(21)11-7-15/h3-14H,2H2,1H3/b12-8+,13-9+ |
InChI Key |
MPMYNCUDKKYWRG-QHKWOANTSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


